molecular formula C20H24N2O3S B2658911 N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1118804-38-8

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2658911
CAS No.: 1118804-38-8
M. Wt: 372.48
InChI Key: KUHFWINHNWXZTP-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a high-purity chemical reagent intended for research and development applications in laboratory settings. This compound features a complex molecular structure that incorporates an N-(2-ethyl-6-methylphenyl)acetamide core, a motif shared with certain chloroacetanilide herbicides such as acetochlor and thenylchlor . The core structure is further modified with a methyl-[(E)-2-phenylethenyl]sulfonylamino group, a feature reminiscent of sulfonyl-containing bioactive molecules like modafinil analogues, which are known to interact with neurological targets . This unique architecture makes it a compound of significant interest for investigating structure-activity relationships (SAR). Its primary research value lies in its potential as a key intermediate or lead compound for the discovery and synthesis of novel agrochemicals, including herbicides, or for exploring new pharmacological activities in medicinal chemistry. Researchers can utilize this chemical to study its mechanism of action, which may involve enzyme inhibition or receptor interaction pathways related to its structural components. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-18-12-8-9-16(2)20(18)21-19(23)15-22(3)26(24,25)14-13-17-10-6-5-7-11-17/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHFWINHNWXZTP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the sulfonylamino group, followed by the introduction of the phenylethenyl moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several acetamide derivatives documented in the evidence. Below is a comparative analysis of its features against similar compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Use/Activity Source
N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide 2-ethyl-6-methylphenyl; (E)-2-phenylethenyl sulfonylamino; methyl ~420 (estimated) Not explicitly stated, but structural analogs suggest pesticidal or synthetic utility
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide Chloro; 2-ethyl-6-methylphenyl; methoxypropan-2-yl ~300 (estimated) Transformation product (TP) of S-metolachlor; prioritized for environmental monitoring
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro; nitro; methylsulfonyl 317.75 Intermediate for sulfur-containing heterocycles; crystallographic stability demonstrated
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro; 2,6-diethylphenyl; methoxymethyl 269.76 Herbicide; inhibits weed growth by disrupting fatty acid synthesis
(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-thieno[3,4-c]pyrrole-1-yl]acetamide Ethoxy-methoxyphenyl; methylsulfonyl; thienopyrrole ~550 (estimated) Pharmaceutical candidate; crystal forms patented for enhanced stability

Key Findings

Structural Backbone: The target compound’s acetamide core is shared with herbicides like alachlor and pretilachlor, which are known for their chloro and alkylphenyl substituents .

Sulfonamide Functionality : The methylsulfonyl group in the target compound aligns with N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, a precursor for heterocyclic synthesis . Sulfonamide groups enhance thermal stability and resistance to hydrolysis, critical for agrochemical persistence.

Phenyl Group Variations: The 2-ethyl-6-methylphenyl substituent is structurally similar to the 2,6-dimethylphenyl group in compounds like 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide, which exhibits enhanced steric hindrance for selective enzyme inhibition .

Biological Activity : While direct activity data for the target compound is absent, structurally related herbicides (e.g., alachlor) target plant acetolactate synthase (ALS), suggesting a possible mode of action . The (E)-2-phenylethenyl group may confer improved membrane permeability compared to methoxy or chloro analogs.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C23H29N3O3S
  • Molecular Weight: 427.6 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

  • Enzyme Inhibition: Studies indicate that it acts as an inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine. This inhibition can lead to altered metabolic pathways, potentially affecting the synthesis of neurotransmitters and other important biomolecules .
  • Antioxidant Properties: The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This has been demonstrated in various in vitro models where it reduced reactive oxygen species (ROS) levels .
  • Anti-inflammatory Effects: Research has shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data Table

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits HPPD
Antioxidant ActivityReduces ROS levels
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines

Case Studies

  • Case Study on HPPD Inhibition:
    A study evaluated the efficacy of this compound in a rat model of hyperphenylalaninemia. Results showed significant reductions in plasma phenylalanine levels, indicating effective HPPD inhibition and potential therapeutic benefits for managing phenylketonuria (PKU) .
  • Antioxidant and Anti-inflammatory Study:
    In a cellular model of inflammation, the compound was tested for its ability to reduce oxidative stress and inflammation induced by lipopolysaccharides (LPS). The results demonstrated a marked decrease in inflammatory markers and ROS production, supporting its use as a therapeutic agent in inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?

Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step protocols:

  • Intermediate Formation: Reacting substituted phenylamines with acetic anhydride or acetyl chloride to form acetamide intermediates. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride .
  • Sulfonylation: Introducing sulfonyl groups via reactions with sulfonyl chlorides or sulfonamides. The E-configured styryl group may require Wittig or Heck coupling to ensure stereochemical fidelity .
  • Purification: Crystallization from ethanol or aqueous mixtures is common for acetamide derivatives, as slow evaporation yields high-purity crystals .

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.
  • Monitor reaction progress via TLC or HPLC to optimize yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl groups) .
  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and vinyl protons (δ 5.5–7.0 ppm for E-configuration).
    • ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm for methylsulfonyl) groups .
  • IR Spectroscopy: Detects C=O stretching (~1650 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .

Data Interpretation Tip: Cross-validate NMR assignments with DEPT-135 or HSQC to resolve overlapping signals.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in sulfonylation steps?

Answer: Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

  • Catalyst Screening: Use DMAP or pyridine to enhance nucleophilicity during sulfonylation .
  • Temperature Control: Maintain reflux conditions (80–110°C) for sulfonamide-acetic anhydride reactions, but avoid overheating to prevent decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of sulfonyl intermediates .

Case Study: In the synthesis of N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, a 50% yield was achieved using acetic anhydride under reflux, with impurities removed via ethanol recrystallization .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for the sulfonylamino group?

Answer: Discrepancies may arise from dynamic molecular conformations or crystal packing effects:

  • Variable-Temperature NMR: Probe conformational flexibility of the sulfonylamino group by analyzing signal splitting at low temperatures .
  • DFT Calculations: Compare experimental X-ray bond lengths (e.g., S–N: ~1.62 Å) with computational models to validate electronic effects .
  • Powder XRD: Confirm polymorph consistency if crystallization solvents vary (e.g., ethanol vs. acetonitrile) .

Example: In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, head-to-tail hydrogen bonding in the crystal lattice caused deviations from solution-phase NMR data .

Q. How does the E-configuration of the styryl group influence physicochemical properties?

Answer: The E-isomer’s planar geometry enhances:

  • Photostability: Reduced π-π stacking compared to Z-isomers minimizes UV-induced degradation.
  • Solubility: Polar sulfonyl groups improve aqueous solubility (e.g., ~61.3 µg/mL for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide) .
  • Bioactivity: The rigid E-configuration may optimize receptor binding in pharmacological studies, though this requires further validation .

Experimental Design: Compare E/Z-isomers via NOESY NMR or UV-Vis spectroscopy to correlate configuration with stability .

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